7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic thienopyrimidinone derivative characterized by a bicyclic core structure (thieno[3,2-d]pyrimidin-4-one) substituted at positions 3 and 6. The compound features a 3-methylbutyl chain at position 3 and a 3,4-dimethoxyphenyl group at position 7 (Figure 1). While its biological activity remains underexplored in the provided evidence, structural analogs of thieno[3,2-d]pyrimidin-4(3H)-one derivatives have demonstrated diverse pharmacological properties, including antitumor, antibacterial, and enzyme inhibitory activities .
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-12(2)7-8-21-11-20-17-14(10-25-18(17)19(21)22)13-5-6-15(23-3)16(9-13)24-4/h5-6,9-12H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNPVXHYPPJKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=NC2=C(C1=O)SC=C2C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one, with a molecular formula of C19H22N2O3S and a molecular weight of 358.5 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.5 g/mol
- CAS Number : 1105238-58-1
Biological Activity Overview
The compound exhibits various biological activities that make it a candidate for further pharmacological exploration. These activities include:
- Antagonistic Effects : Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds can act as potent antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor, which is crucial in regulating reproductive functions and hormone levels in the body .
- Anti-cancer Properties : The thienopyrimidine core structure has been linked to anti-cancer activities. Compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- LHRH Receptor Antagonism : The compound's structure allows it to effectively bind to the LHRH receptor, inhibiting its activity and thereby affecting downstream signaling pathways involved in reproductive hormone regulation .
- Cell Cycle Modulation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to reduced proliferation and increased apoptosis. This is often mediated through the activation of pro-apoptotic pathways and inhibition of survival signals .
Case Studies and Research Findings
Several studies have documented the biological effects of compounds related to this compound:
- Study on LHRH Antagonists : A study highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives as LHRH antagonists. The lead compound demonstrated significant suppression of plasma LH levels in animal models after oral administration, indicating strong bioavailability and prolonged action .
- Anti-cancer Efficacy : In vitro studies have shown that thienopyrimidine derivatives can inhibit the proliferation of various cancer cell lines. For instance, a derivative demonstrated IC50 values in the nanomolar range against specific cancer types, suggesting high potency .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Structural Features :
- Position 7 : A 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may influence electronic interactions in biological systems.
No direct synthesis or biological data for this compound are reported in the provided evidence. However, structurally related compounds (e.g., 3-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, CAS 1621967-78-9) indicate that such derivatives are synthesized via microwave-assisted phosphorylation or condensation reactions .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit significant structural diversity, with variations at positions 3 and 7 strongly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Substituents at Position 3
The 3-methylbutyl group in the target compound is compared to other alkyl and aryl substituents (Table 1):
Table 1. Substituents at Position 3
*Predicted using ChemDraw®.
- Lipophilicity : The 3-methylbutyl chain in the target compound likely increases logP compared to polar substituents like 3-hydroxybenzyl .
- Biological Impact : Aryl groups (e.g., benzyl, chlorophenyl) may enhance binding to aromatic protein pockets, while alkyl chains improve membrane permeability .
Substituents at Position 7
The 3,4-dimethoxyphenyl group is contrasted with other aryl substituents (Table 2):
Table 2. Substituents at Position 7
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
